molecular formula C11H10BNO2 B1394217 (4-(Pyridin-4-yl)phenyl)boronic acid CAS No. 1045332-30-6

(4-(Pyridin-4-yl)phenyl)boronic acid

Cat. No. B1394217
CAS RN: 1045332-30-6
M. Wt: 199.02 g/mol
InChI Key: QLVTYWFPUODTBB-UHFFFAOYSA-N
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Description

“(4-(Pyridin-4-yl)phenyl)boronic acid” is a boronate ligand . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It is also a useful building block in crystal engineering .


Synthesis Analysis

This compound is often used in the Suzuki-Miyaura coupling reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10BNO2 .


Chemical Reactions Analysis

“this compound” is a highly effective catalyst for amide synthesis reactions . In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 397.3±44.0 °C and a predicted density of 1.24±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Complex Compounds : (4-(Pyridin-4-yl)phenyl)boronic acid is used in the synthesis of complex chemical structures, such as the phosphorescent ligand formed by Suzuki coupling reaction, which shows significant absorbance and emission spectrum shifts due to the effect of the carbazolyl group (Gao Xi-cun, 2010).

  • Boron-based Anion Acceptors : In fluoride shuttle batteries, compounds similar to this compound have been studied for their ability to enhance fluoride ion conductivity and solubility, thus improving battery performance (A. C. Kucuk & T. Abe, 2020).

  • Lewis Acidity Modulation : The compound's Lewis acidity can be photoswitched, impacting its complexation ability with substrates like pyridine. This change in coordination number of boron can significantly alter its chemical interactions (N. Kano, J. Yoshino, T. Kawashima, 2005).

  • Polymeric Lewis Acids : It's also a component in the synthesis of polymeric Lewis acids, where its incorporation into a polythiophene backbone can result in distinct luminescence properties. This has potential applications in sensing Lewis basic substrates (Anand Sundararaman, M. Victor, Resmi Varughese, F. Jäkle, 2005).

Mechanism of Action

Target of Action

It is known to be an important intermediate in organic synthesis , and it is often used as a ligand to form stable complexes with transition metals .

Mode of Action

4-(Pyridin-4-yl)phenylboronic acid is widely used in coupling reactions, especially in metal-catalyzed coupling reactions . One of the most common reactions it is involved in is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-(Pyridin-4-yl)phenylboronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is sparingly soluble in DMSO and slightly soluble in methanol . These properties may influence its bioavailability.

Result of Action

The result of the action of 4-(Pyridin-4-yl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .

Action Environment

The action of 4-(Pyridin-4-yl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as the presence of a transition metal catalyst and the solvent used, can significantly affect the efficacy of the Suzuki-Miyaura cross-coupling reaction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“(4-(Pyridin-4-yl)phenyl)boronic acid” is a unique boronic acid derivative that exhibits a range of interesting properties . Its ability to form hydrogen bonds and interact with metal ions makes it highly useful in the design and synthesis of novel materials .

properties

IUPAC Name

(4-pyridin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVTYWFPUODTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677297
Record name [4-(Pyridin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1045332-30-6
Record name [4-(Pyridin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Pyridin-4-yl)phenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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